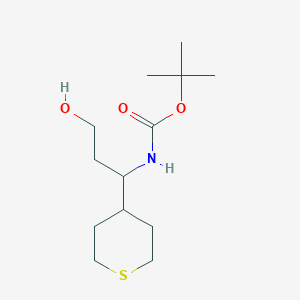
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
描述
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydrothiopyranyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol typically involves multiple steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Formation of the Tetrahydrothiopyranyl Moiety: : The tetrahydrothiopyranyl group can be introduced through a nucleophilic substitution reaction. A suitable starting material, such as 4-chlorotetrahydrothiopyran, is reacted with a nucleophile to form the desired tetrahydrothiopyranyl intermediate.
-
Coupling Reaction: : The protected amino group and the tetrahydrothiopyranyl intermediate are coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrothiopyranyl moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can be performed on the compound to modify the tetrahydrothiopyranyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified tetrahydrothiopyranyl derivatives
Substitution: Various substituted derivatives at the amino group
科学研究应用
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino compound. The tetrahydrothiopyranyl moiety may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-3-(4-tetrahydrofuranyl)-1-propanol: Similar structure but with a tetrahydrofuran ring instead of a tetrahydrothiopyran ring.
3-(Boc-amino)-3-(4-tetrahydropyranyl)-1-propanol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrothiopyran ring.
Uniqueness
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol is unique due to the presence of the tetrahydrothiopyranyl moiety, which imparts distinct chemical and biological properties. This sulfur-containing ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(thian-4-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-11(4-7-15)10-5-8-18-9-6-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPBISPJJZSYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


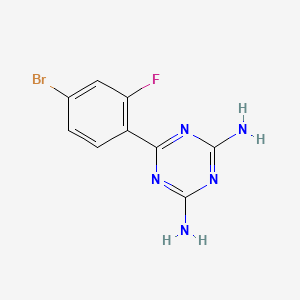
![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)

![8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3043588.png)
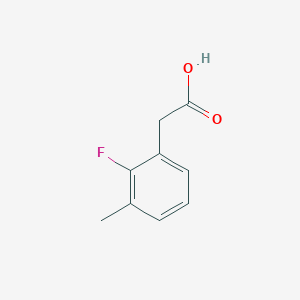
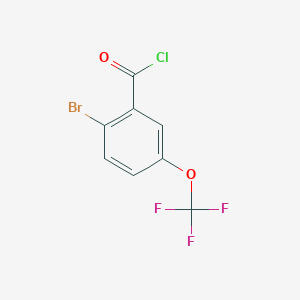
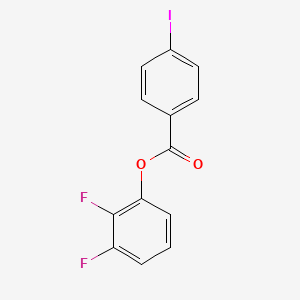
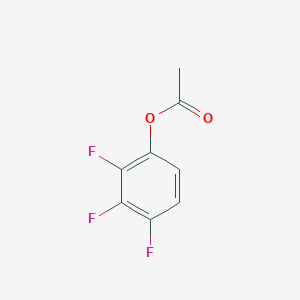
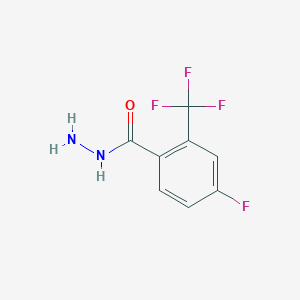

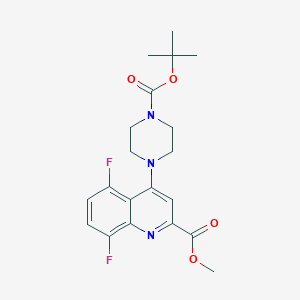
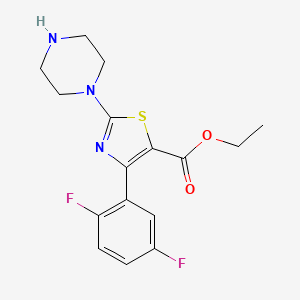
![Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B3043604.png)
![4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid](/img/structure/B3043607.png)
